3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol
Description
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6/h1-4,13H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQJZVZDPXKPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the formation of the oxadiazole ring followed by the introduction of the aminomethyl group. One common method is the cyclization of O-acylamidoximes, which can be prepared from amidoximes and carboxylic acids or their derivatives. This cyclization is often carried out in the presence of organic bases such as carbonyldiimidazole (CDI) or inorganic bases in aprotic solvents like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
For industrial-scale production, the synthesis may involve a one-pot method where amidoximes are directly reacted with carboxyl derivatives or aldehydes in the presence of inorganic bases. This method is advantageous due to its high efficiency, mild reaction conditions, and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aminomethyl moiety .
Scientific Research Applications
Chemistry
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical pathways and develop novel compounds with desired properties.
Biology
This compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary research indicates that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Medicine
Due to its structural characteristics, this compound is being explored as a potential drug candidate. Its interactions with biological targets suggest possibilities for therapeutic applications in treating infections and cancer .
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance:
- A study on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Studies
Another area of research focuses on its antimicrobial properties:
- In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol, enabling comparative analysis of their properties:
Structural Analogues and Derivatives
Compound 1 : 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
- Molecular Formula : C₉H₆F₃N₃O
- Molecular Weight : 229.16 g/mol
- Key Features: Replaces the aminomethyl group with a trifluoromethyl group and substitutes phenol with aniline. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aniline group alters electronic properties .
Compound 2 : 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid
- Molecular Formula : C₁₅H₉FN₂O₃
- Molecular Weight : 284.24 g/mol
- Key Features: Incorporates a fluorophenyl substituent on the oxadiazole and replaces phenol with a carboxylic acid.
Compound 3 : 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2(1H)-one
- Molecular Formula : C₁₀H₁₂N₄O₂
- Molecular Weight : 220.23 g/mol
- Key Features: Replaces phenol with a pyridinone ring and introduces an ethyl group. The pyridinone enhances water solubility compared to phenol .
Compound 4 : 5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic Acid
- Molecular Formula: Not explicitly stated, but derived from a related series with methyl and isoxazole substituents.
- Key Features : Features a methyl-substituted oxadiazole and a carboxylic acid-terminated side chain. The methyl group reduces polarity, while the carboxylic acid enhances ionic interactions .
Comparative Data Table
Key Structural and Functional Differences
- Aminomethyl vs. Trifluoromethyl: The aminomethyl group in the target compound enhances polarity and hydrogen-bonding capacity, whereas trifluoromethyl in Compound 1 increases metabolic stability and lipophilicity .
- Phenol vs.
- Carboxylic Acid vs. Aniline : Carboxylic acid groups (Compound 2) enable stronger ionic interactions but may limit membrane permeability .
Biological Activity
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. Its unique structure and functional groups endow it with significant biological activities, making it a candidate for various therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine.
Chemical Structure and Synthesis
The compound features an oxadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the formation of the oxadiazole ring followed by the introduction of the aminomethyl group. Common methods include:
- Cyclization of O-acylamidoximes : This method allows for the formation of the oxadiazole ring in the presence of organic bases in aprotic solvents like DMSO.
- One-pot reactions : Amidoximes can be reacted directly with carboxyl derivatives or aldehydes under mild conditions to produce the compound efficiently.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The oxadiazole ring may interact with enzymes and receptors, modulating their activity. The aminomethyl group enhances binding affinity through hydrogen bonding and electrostatic interactions with biological molecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibacterial agents .
Anticancer Properties
The compound has demonstrated significant anticancer activity in several studies. For instance, bioassays revealed substantial antitumor effects against cancer cell lines such as HepG2 (liver cancer) and SGC-7901 (gastric cancer). The structure-activity relationship (SAR) analysis indicates that modifications in the phenolic and oxadiazole components can enhance cytotoxicity .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of oxadiazoles, including this compound. Results indicated promising activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 6 to 12 µg/mL .
- Antitumor Activity : Another research project focused on the synthesis and biological evaluation of related oxadiazole compounds showed that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of the oxadiazole moiety in enhancing anticancer activity .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol?
Answer:
A common approach involves sequential functionalization of the 1,2,4-oxadiazole ring. First, synthesize the 3-(3-hydroxyphenyl)-1,2,4-oxadiazole scaffold via cyclization of an amidoxime intermediate with a substituted benzaldehyde derivative under acidic conditions. The aminomethyl group can then be introduced via nucleophilic substitution of a chloromethyl precursor (e.g., 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenol) with ammonia or a protected amine, followed by deprotection if necessary . Optimize reaction conditions (e.g., solvent, temperature) using TLC or HPLC to monitor progress.
Basic: What spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the aminomethyl group (e.g., δ ~3.8 ppm for -CH-NH) and phenol proton (δ ~9–10 ppm).
- X-ray Crystallography: Employ SHELX software for structure refinement. For example, SHELXL is widely used to resolve bond angles and torsional parameters in heterocyclic systems, ensuring accurate 3D structural determination .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHNO: calculated 204.0647).
Advanced: How can researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration gradients) or structural impurities. To mitigate:
- Reproducibility Checks: Replicate assays with standardized protocols (e.g., DPPH for antioxidant activity ).
- Structural Analog Comparison: Compare results with analogs like 4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid to identify substituent-dependent trends .
- Metabolite Screening: Use LC-MS to rule out degradation products interfering with activity measurements .
Advanced: What computational methods predict the reactivity and binding affinity of this compound?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may enhance interactions with biological targets .
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging structural data from related oxadiazole inhibitors .
- MD Simulations: Evaluate stability in solvent environments (e.g., water, DMSO) to predict bioavailability .
Basic: Which in vitro assays are suitable for evaluating biological activity?
Answer:
- Antioxidant Activity: DPPH radical scavenging assay (IC determination) .
- Anti-inflammatory Potential: COX-2 inhibition assay using a colorimetric kit.
- Antimicrobial Screening: Broth microdilution against Gram-positive/negative strains.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can tautomerism or isomerism in the oxadiazole ring affect structural analysis?
Answer:
The 1,2,4-oxadiazole ring may exhibit tautomerism under certain conditions (e.g., acidic media). To resolve:
- Variable-Temperature NMR: Detect dynamic tautomeric shifts via -NMR at different temperatures.
- X-ray Diffraction: Crystallize the compound to lock specific tautomeric forms. For example, SHELXL refinement can distinguish between keto-enol tautomers .
- IR Spectroscopy: Identify characteristic stretches (e.g., N–O at ~950 cm) to confirm ring stability .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Answer:
- Stepwise Intermediate Purification: Use column chromatography or recrystallization after each step (e.g., amidoxime formation, cyclization).
- Microwave-Assisted Synthesis: Accelerate cyclization steps (e.g., 1,2,4-oxadiazole formation) with controlled heating .
- Protection/Deprotection: Temporarily protect the phenol group with tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during aminomethylation .
Basic: How is the compound’s stability assessed under experimental storage conditions?
Answer:
- Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Light Sensitivity Test: Expose to UV-Vis light (300–800 nm) and monitor structural changes with -NMR .
- pH Stability: Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Solvent Selection: Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C) for efficient aminomethylation .
- Byproduct Management: Use in situ FTIR to monitor reaction progress and minimize impurities .
Basic: How is the compound’s solubility profile determined for in vivo studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
